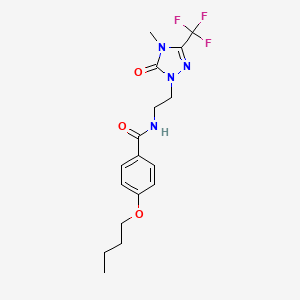

4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4O3/c1-3-4-11-27-13-7-5-12(6-8-13)14(25)21-9-10-24-16(26)23(2)15(22-24)17(18,19)20/h5-8H,3-4,9-11H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHMPUIVPDBUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically involves a multi-step organic reaction sequence:

Starting Materials: : The process often begins with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole through the reaction of trifluoroacetic acid with suitable precursors.

Intermediate Formation: : The intermediate, 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine, is synthesized via nucleophilic substitution.

Final Coupling: : The final compound, this compound, is obtained through amide coupling with 4-butoxybenzoyl chloride under specific reaction conditions.

Industrial Production Methods

Industrial production typically scales up these reactions using optimized conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specialized equipment and processes ensure the efficient and cost-effective manufacture of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : It can undergo oxidation reactions leading to the formation of various oxides.

Reduction: : Reduction can yield reduced triazole derivatives.

Substitution: : Various substitutions at the triazole ring or the benzamide moiety can be conducted to form derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Conditions vary but typically involve specific solvents, temperatures, and pH levels to optimize reaction efficiency.

Major Products Formed

The reactions typically lead to products such as N-alkylated benzamides, triazole derivatives, and oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is . It features a complex structure that includes a triazole ring, which is known for its biological activity and potential therapeutic applications. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound discussed has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and survival .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes implicated in disease processes. For instance, it has been tested as a selective inhibitor of mTORC1 signaling pathways, which are crucial in cancer progression and metabolic regulation. The selectivity of this compound over other pathways indicates its potential for targeted therapy with minimized side effects .

Therapeutic Potential in Chronic Diseases

Given its biological activities, this compound may have therapeutic implications in chronic diseases such as diabetes and cardiovascular disorders. Its ability to modulate metabolic pathways could lead to novel treatment strategies .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, within biological systems. The trifluoromethyl and triazole moieties often play a crucial role in these interactions, leading to modulation of specific biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazolone Derivatives

The compound belongs to a class of 1,2,4-triazol-3(4H)-one derivatives, which are widely studied for their pharmacological and agrochemical applications. Key structural analogs include:

Key Observations :

- Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound offers superior electron-withdrawing effects compared to halogens (e.g., Cl, Br), enhancing resistance to enzymatic degradation .

- Tautomerism : Unlike thione-thiol tautomers in sulfur-containing analogs (e.g., compounds [7–9] in ), the target compound’s triazolone core lacks sulfur, stabilizing the keto form and reducing reactivity toward nucleophiles.

Spectral Comparison :

Biological Activity

4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure contains a butoxy group and a trifluoromethyl group, which are significant for its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in metabolic pathways. The presence of the triazole moiety is particularly noteworthy as triazoles are known to exhibit diverse pharmacological properties.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Biological Activity Findings

Several studies have investigated the biological activities associated with this compound:

Antioxidant Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells, which is linked to various chronic diseases .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-butoxy-N-(2-(...) | 19.2 | AChE |

| 4-butoxy-N-(2-(...) | 13.2 | BChE |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cancer cell lines. The results indicate that the compound exhibits moderate cytotoxic effects against breast cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer therapy .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar triazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms.

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of the compound through inhibition of pro-inflammatory cytokines in macrophage cell lines. The findings suggested a dose-dependent reduction in cytokine release, indicating anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are optimal reaction conditions for synthesizing the triazole core in this compound?

- Methodological Answer : The triazole ring formation can be optimized via cyclization reactions under reflux conditions (ethanol, 80–90°C) with catalytic glacial acetic acid. Monitoring reaction progress via TLC every 2 hours ensures intermediate stability. Hazard analysis for reagents like trichloroisocyanuric acid (TCICA) is critical, as outlined in protocols for similar triazole syntheses .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., trifluoromethyl at C3 of triazole, butoxy chain position) .

- HPLC : Quantify purity (>95%) using a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What stability considerations are critical during storage?

- Methodological Answer : The compound’s decomposition risk (similar to sodium pivalate derivatives) necessitates storage in amber vials at –20°C under inert gas (argon). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can mechanistic studies elucidate the triazole ring formation pathway?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tagged hydroxylamine) coupled with in situ FTIR can track intermediate formation. Computational DFT studies (using Gaussian 16) may reveal transition states and activation energies for cyclization steps .

Q. What computational strategies predict biological target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) using the compound’s 3D structure (optimized via COMSOL Multiphysics) identifies binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in solubility data across studies?

- Methodological Answer : Perform systematic solubility profiling in DMSO, PBS, and ethanol using nephelometry. Compare results under controlled pH (7.4 vs. 5.5) and temperature (25°C vs. 37°C) to identify environmental dependencies .

Q. What experimental designs assess mutagenicity risks?

- Methodological Answer : Conduct Ames II testing (pre-incubation method) with TA98 and TA100 strains. Use S9 metabolic activation to mimic hepatic metabolism. Compare mutagenicity indices to benzyl chloride as a benchmark for laboratory safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.